Serpentine
Description
Classification and Chemical Identity of Serpentine (B99607) as an Indole (B1671886) Alkaloid
This compound is formally classified as a terpene indole alkaloid. wikidata.org This classification highlights its structural origin, being derived from both tryptophan (providing the indole moiety) and a terpenoid precursor. uni.lu Chemically, this compound is related to the yohimban (B1201205) framework and features a complex polycyclic structure, characteristic of many alkaloids. wikipedia.org It is specifically described as an 18-oxayohimban (B1235362) derivative that is dehydrogenated at positions 3, 4, 5, 6, 16, and 17, with a methyl group at the 19α position and a methoxycarbonyl group at position 16. wikipedia.org
The chemical formula for this compound is C₂₁H₂₀N₂O₃. wikipedia.org It can exist as an organic cation, this compound(1+), with the formula C₂₁H₂₁N₂O₃+, which is the conjugate acid and is the major species at physiological pH. The compound can also form an inner salt or zwitterion due to the presence of both positively and negatively charged centers within the molecule.
A summary of this compound's chemical identity is provided in the table below:
| Property | Value | Source |
| Chemical Formula | C₂₁H₂₀N₂O₃ (neutral form), C₂₁H₂₁N₂O₃+ (cation) | wikidata.orgwikipedia.org |
| Classification | Indole Alkaloid, Terpene Indole Alkaloid | wikidata.orgwikipedia.org |
| Structural Class | Yohimban derivative, 18-oxayohimban derivative | wikipedia.org |
| PubChem CID (Cation) | 73391 | wikidata.org |
| ChEBI ID | CHEBI:9119 | wikipedia.org |
| CAS Number | 18786-24-8 | wikidata.org |
Historical Context and Significance in Natural Product Chemistry
This compound is historically significant in natural product chemistry primarily due to its isolation from plants with a long history of medicinal use, particularly Rauvolfia serpentina. wikidata.org This plant, also known as Indian snakeroot, has been utilized in traditional medicine for centuries. This compound is one of numerous indole alkaloids found in Rauvolfia species, alongside other important compounds like reserpine (B192253) and ajmalicine (B1678821). uni.lu
The study of alkaloids from Rauvolfia serpentina, including this compound, played a crucial role in the development of techniques for isolating and characterizing complex natural products. The identification and structural elucidation of these alkaloids in the mid-20th century were significant achievements in organic chemistry and phytochemistry. uni.lu Catharanthus roseus (Madagascar periwinkle) is another plant source from which this compound is produced, further highlighting its occurrence in medicinally important plant families (Apocynaceae). wikidata.org
Overview of Key Research Domains in this compound Science
Research concerning this compound spans several key domains within chemistry and plant science, focusing on understanding the compound itself and its origins.
One significant area of research is the isolation and characterization of this compound from its plant sources. This involves extracting alkaloids from plant tissues, often using methods like acid-base extraction, followed by separation techniques such as thin-layer chromatography (TLC) and column chromatography to obtain the pure compound. Structural characterization employs spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm the chemical structure.
Biosynthesis of this compound is another crucial research domain. Studies have focused on elucidating the enzymatic pathways by which plants like Catharanthus roseus and Rauvolfia serpentina produce this alkaloid. This compound is synthesized as part of the complex terpenoid indole alkaloid (TIA) pathway. Research has identified ajmalicine as a precursor to this compound, with a specific enzyme, this compound Synthase (CrSS), catalyzing the oxidative step converting ajmalicine to this compound in Catharanthus roseus. Investigations have also explored the cellular localization of this compound biosynthesis and accumulation, identifying idioblast and laticifer cells as sites where the compound accumulates. The fluorescent property of this compound has been a valuable tool in these localization studies.
While specific detailed findings on the chemical synthesis of this compound were not extensively covered in the search results, the total synthesis and partial synthesis of complex indole alkaloids are general and important areas of research in organic chemistry, often pursued to confirm structures, develop production methods, or create analogs. This remains a relevant domain in the broader study of such compounds.
Research also touches upon the chemical properties of this compound, such as its ability to form salts and its basic nature due to the presence of nitrogen. Its characteristic blue autofluorescence under ultraviolet light has been noted and utilized in research techniques.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTGDNHDOZPMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence, Phytochemical Investigations, and Isolation Methodologies of Serpentine
Botanical Sources and Distribution of Serpentine (B99607) Alkaloid
This compound is a naturally occurring alkaloid with a notable presence in certain medicinal plants. ontosight.ai Its distribution is primarily associated with species belonging to the Apocynaceae family. wikipedia.orgcymitquimica.com
Catharanthus roseus (Madagascar Periwinkle) as a Primary Source
Catharanthus roseus, also known as the Madagascar periwinkle, is a significant source of this compound. wikipedia.orgscialert.netoup.comnih.govnih.gov This plant is well-known for producing a variety of valuable monoterpenoid indole (B1671886) alkaloids. oup.comnih.gov Research has shown that this compound is present in different plant tissues of C. roseus, including the roots and leaves. scialert.netresearchgate.net Studies on C. roseus seedlings have indicated that this compound is a main alkaloid, with its amount increasing notably with plant age. scialert.net this compound and ajmalicine (B1678821) are the two major alkaloids whose production can be increased in C. roseus cell suspension cultures. ird.fr
Rauwolfia serpentina (Indian Snakeroot) as a Major Source
Rauwolfia serpentina, commonly called Indian snakeroot or Sarpagandha, is another major botanical source of this compound. ontosight.airesearchgate.netwikipedia.orgslideshare.net This plant, native to the Indian subcontinent and East Asia, has been used in traditional medicine for centuries. wikipedia.orgslideshare.net this compound is one of the many indole alkaloids found in the roots and leaves of R. serpentina. researchgate.netwikipedia.orgnih.gov The roots are particularly rich in alkaloids, including this compound. scialert.netamazonaws.comscribd.com
Presence Alongside Other Monoterpenoid Indole Alkaloids (MIAs)
This compound is typically found in conjunction with other monoterpenoid indole alkaloids (MIAs) in its botanical sources. researchgate.netontosight.aioup.comnih.govnih.govslideshare.netnih.govscialert.net In Rauwolfia serpentina, it is present alongside numerous other indole alkaloids such as reserpine (B192253), ajmaline, ajmalicine, sarpagine, and yohimbine (B192690). researchgate.netresearchgate.netwikipedia.orgnih.govscialert.net Similarly, Catharanthus roseus produces this compound along with other MIAs like ajmalicine, catharanthine, vindoline (B23647), vinblastine, and vincristine. scialert.netnih.govresearchgate.netuniversiteitleiden.nl The biosynthesis of this compound in C. roseus is linked to the TIA pathway, involving enzymes like this compound synthase. oup.comnih.govnih.gov
Table 1: Selected Monoterpenoid Indole Alkaloids Found Alongside this compound
| Plant Species | Co-occurring MIAs |
| Rauwolfia serpentina | Reserpine, Ajmaline, Ajmalicine, Sarpagine, Yohimbine, Rauwolfine, Rescinnamine |
| Catharanthus roseus | Ajmalicine, Catharanthine, Vindoline, Vinblastine, Vincristine, Alstonine (B1665729) |
Phytochemical Profiling and Extraction Techniques
Phytochemical investigations of this compound-containing plants involve identifying and quantifying the various chemical compounds present, including alkaloids. scialert.netamazonaws.comijtinnovation.com Extraction techniques are crucial for isolating this compound from the complex plant matrix. chemistryjournal.inresearchgate.net
Extraction from Plant Tissues (e.g., Roots, Leaves)
This compound can be extracted from different plant tissues, with roots and leaves being common sources. ontosight.aiscialert.netnih.govscialert.netchemistryjournal.inasianpubs.org Studies on Rauwolfia serpentina have shown that alkaloids are present in both roots and leaves, although the concentration of specific alkaloids can vary between these tissues and even different plant samples. scialert.netamazonaws.comchemistryjournal.inasianpubs.org For instance, while ajmalicine content might be higher in leaf extracts, reserpine, ajmaline, and yohimbine are often found in greater quantities in root extracts of R. serpentina. chemistryjournal.inresearchgate.net
Solvent-Based Extraction Approaches
Solvent-based extraction is a widely used method for isolating alkaloids, including this compound, from plant material. scialert.netnih.govscialert.netresearchgate.netnih.govacs.org This typically involves using organic solvents like methanol (B129727) or ethanol (B145695) to extract the alkaloids from dried and powdered plant tissues. scialert.netamazonaws.comscribd.comchemistryjournal.inresearchgate.netrjpharmacognosy.ir Acid-base extraction is a common procedure that utilizes the basic properties of alkaloids. scribd.comacs.orgnih.gov This method often involves extracting with an acidic aqueous or alcoholic solution, followed by basifying the extract and re-extracting with a hydrophobic organic solvent to obtain an alkaloid-rich fraction. scribd.comacs.org Chloroform (B151607) and methanol mixtures have been reported as effective mobile phases in chromatographic separation of R. serpentina extracts, indicating their utility in solvent-based approaches. amazonaws.comchemistryjournal.in Various solvents, including ethanol, methanol, water, acidic ethanol, and ethyl acetate, have been applied for the extraction of indole alkaloids from Catharanthus and Rauvolfia species. rjpharmacognosy.ir The choice of solvent can influence the efficiency and selectivity of the extraction process. rjpharmacognosy.ir
Table 2: Examples of Solvents Used in this compound Extraction and Analysis
| Solvent/Solvent System | Application | Source Plant | Reference |
| Methanol | Soaking and filtration for total alkaloid estimation | Rauwolfia serpentina | scialert.net |
| Methanol | Extraction from dried samples | Rauwolfia serpentina | amazonaws.comscribd.com |
| Chloroform: Methanol (97:3) | Mobile phase in TLC | Rauwolfia serpentina | amazonaws.comchemistryjournal.in |
| Ethanol | Extraction from leaves and roots | Rauwolfia serpentina | chemistryjournal.inresearchgate.net |
| Acetonitrile: Phosphate (B84403) Buffer (35:65) | Mobile phase in HPLC | Rauwolfia serpentina | chemistryjournal.in |
| Ethanol, Methanol, Water, Acidic Ethanol, Ethyl Acetate | Extraction of indole alkaloids | Catharanthus, Rauwolfia | rjpharmacognosy.ir |
| Methanol | Extraction for UV spectroscopy | Rauwolfia serpentina | rjpharmacognosy.ir |
| Chloroform | Column chromatography elution | Rauwolfia serpentina | asianpubs.org |
| Chloroform-Methanol (increasing polarity) | Column chromatography elution | Rauwolfia serpentina | asianpubs.org |
Optimization of Extraction Parameters
Optimizing extraction parameters is crucial for maximizing the yield of bioactive compounds like this compound from plant matrices. Factors influencing extraction efficiency include the extraction method, solvent type, and duration. nih.gov
Various solvents can be used for the extraction of alkaloids, including methanol, ethanol, chloroform, benzene, ether, and methylene (B1212753) chloride. researchgate.net Both free and salt forms of alkaloids can be extracted using organic solvents like methanol or ethanol. researchgate.net Lipophilic free alkaloids can be effectively extracted using organic solvents such as chloroform, benzene, ether, and methylene chloride. researchgate.net
Studies on the optimization of extraction processes for bioactive compounds from other plants highlight the importance of solvent choice and extraction time. For instance, ethanol has been found to be an effective solvent in various extraction techniques, yielding high amounts of bioactive compounds. nih.gov The liquid-to-solid ratio also plays a significant role, with an optimal ratio needed to ensure sufficient solvent interaction with the plant material without leading to excessive processing costs. e-nps.or.kr Temperature can also impact the efficiency of the leaching process, as demonstrated in the extraction of magnesium from this compound minerals. scielo.br
While specific detailed research findings focused solely on the optimization of this compound alkaloid extraction parameters were not extensively detailed in the search results, general principles from the extraction of other plant bioactive compounds and alkaloids can be applied. These principles emphasize the need to evaluate different solvents, temperatures, extraction times, and solid-to-solvent ratios to determine the most efficient conditions for a particular plant matrix and target compound. Techniques like Response Surface Methodology (RSM) are often employed to optimize extraction conditions by analyzing the effects and interactions of multiple factors. e-nps.or.krmdpi.com
Isolation and Purification Strategies for this compound
Following the initial extraction, a mixture of compounds is typically obtained, requiring further isolation and purification to obtain pure this compound. Various techniques are employed based on the chemical properties of this compound and the other compounds present in the extract. researchgate.net
Chromatographic Techniques for Separation
Chromatographic techniques are widely used for the separation of alkaloids, including this compound, from complex plant extracts. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. column-chromatography.com
Thin Layer Chromatography (TLC) is a common and relatively inexpensive method used for the separation and identification of compounds in a mixture. scribd.comcolumn-chromatography.com It utilizes a thin layer of adsorbent material, such as silica (B1680970) gel, on a plate as the stationary phase and a solvent system as the mobile phase. scribd.comcolumn-chromatography.com The separation is based on the polarity and affinity of the compounds towards the stationary and mobile phases. column-chromatography.com TLC can be used for monitoring separation and purification stages. column-chromatography.com
Column chromatography is another essential technique for the isolation and purification of alkaloids. scribd.comresearchgate.net It involves packing a column with a stationary phase (e.g., silica gel) and eluting the sample through the column with a mobile phase. researchgate.net By using solvent systems of increasing polarity, compounds can be separated based on their interactions with the stationary phase. researchgate.net Preparative TLC and column chromatography have been successfully used to isolate alkaloids from Rauwolfia serpentina roots. scribd.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are more advanced chromatographic techniques that offer higher resolution and sensitivity for the separation and quantification of alkaloids. scialert.netthieme-connect.com UHPLC-UV methods have been developed for the simultaneous analysis of multiple alkaloids from Rauwolfia species, including this compound. thieme-connect.com These methods typically utilize reversed-phase columns and specific mobile phases for effective separation. thieme-connect.com
Chromatographic techniques are fundamental in isolating this compound from crude plant extracts by effectively separating it from other co-occurring alkaloids and plant constituents based on their varying polarities and affinities. column-chromatography.com
Crystallization and Other Purification Methods
Crystallization is a widely used purification technique for solid compounds, including alkaloids like this compound, after they have been partially purified by extraction and chromatography. studymind.co.uknih.gov This method relies on the principle that the solubility of a compound decreases as the temperature of the solvent decreases. studymind.co.uk
The process typically involves dissolving the impure compound in a hot solvent to create a saturated solution. studymind.co.uk As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution while impurities, present in lower concentrations or having different solubility properties, remain in the solution. studymind.co.uk The formed crystals can then be separated from the remaining liquid (mother liquor) by filtration. studymind.co.uk Careful selection of the solvent is crucial for successful crystallization; the compound should have high solubility in the hot solvent and low solubility in the cold solvent. studymind.co.uk
While specific details on the crystallization of this compound were not extensively found, the general principles of crystallization are applicable. This method is effective for obtaining highly pure solid compounds. Other purification methods mentioned in the context of alkaloid isolation include solvent methods, precipitation methods, fractional distillation, gradient pH methods, and dialysis. researchgate.net Acid-base extraction, a liquid-liquid extraction technique, is also a common procedure used to purify alkaloids based on their basic properties. scribd.commiamioh.edu This involves adjusting the pH to selectively extract alkaloids into different phases. scribd.commiamioh.edu
Biosynthetic Pathways and Metabolic Engineering of Serpentine
Elucidation of the Terpenoid Indole (B1671886) Alkaloid (TIA) Pathway Leading to Serpentine (B99607)
The TIA pathway is initiated by the condensation of tryptamine (B22526), derived from the shikimate pathway, and secologanin, a monoterpenoid precursor. nih.govuniversiteitleiden.nl This crucial condensation step forms the central precursor for a vast array of TIAs, including this compound. nih.govuniversiteitleiden.nlwikipedia.org
Role of Strictosidine (B192452) as a Central Precursor
Strictosidine is the pivotal intermediate formed by the Pictet-Spengler condensation of tryptamine and secologanin, catalyzed by the enzyme strictosidine synthase (STR). oup.comuniversiteitleiden.nlwikipedia.org Strictosidine serves as the first committed step in the TIA pathway and is the central precursor from which various branches diverge, leading to the synthesis of different classes of indole alkaloids, including the heteroyohimbine type alkaloids like ajmalicine (B1678821) and this compound. oup.comuniversiteitleiden.nlwikipedia.orgoup.com
Intermediary Metabolites: Cathenamine and Ajmalicine
Following the formation of strictosidine, it undergoes deglycosylation by strictosidine β-D-glucosidase (SGD), yielding strictosidine aglycone. oup.comuniversiteitleiden.nl This unstable aglycone can then be converted into cathenamine. oup.comuniversiteitleiden.nl Cathenamine is a key intermediate that is subsequently reduced to form ajmalicine. oup.comoup.comoup.com Ajmalicine then serves as the immediate precursor for the biosynthesis of this compound through an oxidative step. oup.comoup.comnih.gov
Enzymatic Steps and Identified Enzymes
The conversion of intermediary metabolites to this compound involves specific enzymatic reactions. The final step, the oxidation of ajmalicine to this compound, was historically less characterized compared to other steps in the TIA pathway. oup.comoup.com
This compound Synthase (SS) Characterization
Recent research has led to the identification and characterization of this compound Synthase (SS), the enzyme responsible for the oxidative conversion of ajmalicine to this compound. oup.comnih.gov SS has been identified as a cytochrome P450 enzyme. oup.comoup.com Studies utilizing techniques like virus-induced gene silencing (VIGS) in Catharanthus roseus have been instrumental in the discovery and functional characterization of SS. oup.comoup.comnih.govresearchgate.net Silencing of the gene encoding SS resulted in the accumulation of its substrate, ajmalicine, and a reduction in this compound levels, providing strong evidence for its function. nih.govnih.gov
Functional Relationship with Alstonine (B1665729) Synthase (AS)
This compound Synthase (SS) shares homology with Alstonine Synthase (AS), another cytochrome P450 enzyme in C. roseus that catalyzes the oxidation of tetrahydroalstonine (B1682762) (a diastereomer of ajmalicine) to alstonine (a stereoisomer of this compound). oup.comnih.govnih.govnih.gov While both enzymes can act on related substrates, studies suggest that AS has poor catalytic efficiency towards this compound synthesis compared to SS, and their expression patterns differ in C. roseus tissues, indicating a more dedicated role for SS in this compound production, particularly in leaves where this compound accumulates. nih.govnih.gov
Cytochrome P450 Enzymes in this compound Biosynthesis
The identification of SS as a cytochrome P450 enzyme highlights the crucial role of this class of enzymes in the later stages of this compound biosynthesis. oup.comresearchgate.net Cytochrome P450 enzymes are known for their diverse oxidative reactions in plant secondary metabolism. mountainscholar.org While early studies suggested peroxidases might be involved in the conversion of ajmalicine to this compound, the discovery of SS, a cytochrome P450, has refined the understanding of this specific enzymatic step. oup.comnih.govscispace.com The involvement of cytochrome P450s underscores the complexity and oxidative transformations required to produce the final this compound structure. mountainscholar.orgoup.comresearchgate.net
Genetic and Transcriptional Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the genetic and transcriptional levels. frontiersin.orgsemanticscholar.org This regulation involves various transcription factors that can act as either activators or repressors of the genes encoding biosynthetic enzymes. nih.govfrontiersin.orgsemanticscholar.org
Gene Discovery Methodologies (e.g., Virus-Induced Gene Silencing - VIGS)
Virus-induced gene silencing (VIGS) is a widely used tool for investigating gene function in plants, including the discovery of genes involved in specialized metabolite biosynthesis. researchgate.netnih.govresearchgate.net VIGS allows for the selective and transient knockdown of target genes in planta. researchgate.netnih.gov An improved VIGS method has been instrumental in discovering previously unknown biosynthetic enzymes, such as this compound synthase (SS) in C. roseus. oup.comresearchgate.netnih.govnih.gov This method involves designing a plasmid that incorporates fragments of both the target gene and a knockdown marker gene, such as phytoene (B131915) desaturase (PDS), which helps identify successfully silenced tissues. oup.comresearchgate.netnih.govnih.gov By silencing candidate genes and observing the resulting changes in alkaloid accumulation, researchers can identify genes involved in specific biosynthetic steps. nih.gov For instance, silencing of the this compound synthase gene led to a decrease in this compound levels and an increase in the level of its substrate, ajmalicine, in C. roseus leaves. researchgate.netnih.govresearchgate.net
Transcriptomic Analysis in Plant Tissues
Transcriptomic analysis provides insights into the gene expression profiles in different plant tissues and under various conditions, helping to understand the regulation of metabolic pathways. plos.orgfrontiersin.org Large-scale transcriptome sequencing and expression profiling have been conducted for MIA-producing species like C. roseus and Rauvolfia serpentina. plos.org These analyses reveal the expression patterns of known biosynthetic genes across different developmental tissues and in response to elicitor treatments. plos.org For example, transcriptomic data can confirm the tissues where gene silencing has occurred during VIGS experiments. nih.gov Studies have shown that the expression patterns of genes like this compound synthase (CrSS) and alstonine synthase (CrAS) correlate with the accumulation patterns of this compound and alstonine in different C. roseus tissues. nih.gov Transcriptional regulation of TIA biosynthesis involves a complex network of transcription factors. nih.govfrontiersin.orgsemanticscholar.org For instance, the transcription factor CrWRKY1 is preferentially expressed in roots and positively regulates the biosynthesis of TIAs, including this compound, by up-regulating key pathway genes like Tryptophan Decarboxylase (TDC). semanticscholar.orgnih.gov Conversely, an AP2/ERF transcription factor, CR1, has been identified as a negative regulator, where silencing of CR1 increased the accumulation of this compound and vindoline (B23647) in C. roseus. nih.govfrontiersin.org
Metabolic Engineering Approaches for Enhanced this compound Production
Due to the low natural abundance and complex structure of this compound, metabolic engineering approaches are being explored to enhance its production. nih.govnih.gov These strategies aim to optimize the biosynthetic pathway in native plant systems or reconstitute it in heterologous hosts. nih.govconsensus.app
Engineering of Indole Pathway in Hairy Root Cultures
Hairy root cultures of C. roseus are valuable systems for studying and engineering TIA biosynthesis due to their genetic and biochemical stability and fast growth. nih.govpnas.orgplos.orgmdpi.com Engineering the indole pathway, which provides tryptamine, a precursor for this compound, has been a focus. pnas.orgplos.org For example, down-regulating tryptophan decarboxylase (TDC), an enzyme in the tryptamine biosynthesis pathway, in C. roseus hairy root cultures suppressed the production of natural alkaloids. pnas.org This "chemically silent" background allows for the incorporation of unnatural tryptamine analogs to produce novel alkaloids. pnas.orgnih.gov Elicitation with compounds like jasmonic acid has also been shown to enhance the production of this compound and other indole alkaloids in C. roseus hairy root cultures. nih.gov Overexpression of key genes in the TIA pathway, such as DXS (1-deoxy-D-xylulose synthase), has also been shown to increase the production of this compound in hairy roots. mdpi.com Overexpression of transcription factors like CrWRKY1 in hairy roots has led to significantly higher levels of this compound accumulation. semanticscholar.orgnih.gov
Heterologous Biosynthesis in Microbial Platforms (e.g., Saccharomyces cerevisiae)
Reconstituting plant metabolic pathways in microbial hosts like Saccharomyces cerevisiae (baker's yeast) offers a promising alternative for producing complex plant natural products through fermentation. oup.comnih.govuniv-tours.frnih.govnih.govdntb.gov.ua Engineered yeast strains have been developed for the biosynthesis of monoterpene indole alkaloids, including the universal precursor strictosidine and downstream alkaloids like this compound and alstonine. oup.comnih.govuniv-tours.frnih.gov By introducing genes encoding the necessary plant biosynthetic enzymes, S. cerevisiae can be engineered to produce this compound. oup.comnih.govuniv-tours.fr Recent work has demonstrated the de novo biosynthesis of this compound and alstonine in engineered S. cerevisiae strains. oup.comuniv-tours.frnih.gov These engineered platforms can produce the this compound/alstonine pair at titers of approximately 5 mg/L. oup.comnih.gov This heterologous expression in yeast also provides a platform for exploring the production of new-to-nature halogenated this compound analogs by feeding halogenated tryptamine precursors or expressing halogenase enzymes. oup.comuniv-tours.frnih.govosti.gov
De Novo Biosynthesis Strategies in Engineered Systems
De novo biosynthesis strategies in engineered systems aim to construct entire biosynthetic pathways from simple precursors in a host organism that does not naturally produce the target compound. consensus.appnih.govresearchgate.netresearchgate.netaip.orgmdpi.com For this compound, this involves engineering a host, such as S. cerevisiae, to convert simple carbon sources into the necessary precursors, tryptamine and secologanin, and then through the downstream enzymatic steps to produce this compound. oup.comuniv-tours.frnih.gov This requires the successful expression and functional activity of multiple heterologous plant enzymes in the host. oup.comnih.govuniv-tours.fr Significant progress has been made in engineering yeast for the de novo production of strictosidine, the common precursor to MIAs. oup.comnih.gov Building upon these strictosidine-producing strains, additional downstream enzymes have been introduced to enable the de novo biosynthesis of more complex MIAs like this compound. oup.comuniv-tours.frnih.gov Challenges in de novo biosynthesis include balancing the metabolic flux through the introduced pathway, ensuring the proper folding and activity of heterologous enzymes, and overcoming potential toxicity of intermediates or products to the host organism. nih.govresearchgate.net Despite these challenges, the successful de novo production of this compound in engineered yeast demonstrates the potential of synthetic biology and metabolic engineering for sustainable production of this valuable alkaloid. oup.comuniv-tours.frnih.gov
Cellular and Subcellular Localization Studies of this compound
Understanding the precise location of this compound biosynthesis and accumulation within plant cells and tissues is crucial for comprehending its biological role and for metabolic engineering efforts.
Accumulation in Specialized Cells (e.g., Idioblast and Laticifer Cells)
Research using techniques like imaging mass spectrometry (MS) and single-cell MS has revealed that this compound, along with other TIAs like vindoline and catharanthine, accumulates in specialized cells within C. roseus tissues, specifically idioblast and laticifer cells. oup.comoup.compnas.orgpnas.orgnih.govnih.govnih.govkobe-u.ac.jpbiorxiv.orgresearchgate.netresearchgate.netresearchgate.net These cells are distinguishable from other cell types, such as parenchyma and epidermal cells, by the autofluorescence emitted by the accumulated compounds when excited by UV light. pnas.orgnih.govkobe-u.ac.jp This blue autofluorescence is most likely attributable to this compound. nih.govkobe-u.ac.jp Single-cell metabolomic analysis has confirmed the localization of ajmalicine and this compound to idioblast and laticifer cells in C. roseus leaves and stems. oup.compnas.orgnih.govnih.govkobe-u.ac.jpresearchgate.netresearchgate.net
Fluorescence-Based Localization Techniques
Fluorescence microscopy plays a significant role in the study of this compound localization due to its intrinsic blue autofluorescence when excited with ultraviolet light. oup.comoup.com This property has facilitated the identification and isolation of idioblast and laticifer cells, the primary sites of this compound accumulation in C. roseus. oup.comoup.com Techniques such as epifluorescence microscopy have been used to study the subcellular localization of enzymes involved in this compound biosynthesis, like CrSS, which has been found to be ER-localized. oup.com Fluorescence-based methods, including localization microscopy and colocalization studies, are valuable tools for visualizing the spatial distribution of molecules within cells at high resolution. nih.govwikipedia.org While general fluorescence microscopy can show the presence of autofluorescent compounds like this compound in specific cells, more advanced techniques can potentially provide higher resolution details on its subcellular distribution. nih.govthermofisher.com
Environmental and Elicitor Influences on this compound Accumulation
Environmental factors and the application of elicitors can influence the accumulation of secondary metabolites, including this compound, in plants. This compound soils, characterized by a unique chemical composition including high levels of magnesium, nickel, and chromium, and deficiencies in essential nutrients like nitrogen, calcium, and phosphorus, represent a challenging environment for plant growth. pacific.eduresearchgate.netresearchgate.netnih.govoup.com Plants adapted to these soils, known as this compound endemics, exhibit specific physiological features. researchgate.netoup.com While the direct impact of this compound soil composition on this compound alkaloid accumulation in Rauvolfia serpentina or Catharanthus roseus is not explicitly detailed in the provided results, studies on other plant species in this compound soils highlight the influence of these unique conditions on plant chemistry and metal accumulation. pacific.eduresearchgate.netresearchgate.netnih.govoup.comresearchgate.net
Elicitors, which can be biotic or abiotic factors, are known to induce or improve the production of secondary metabolites in plant cultures. fao.orgsmujo.idnih.govresearchgate.net Various fungal elicitors have been shown to stimulate the accumulation of indole alkaloids, including this compound, in C. roseus cell suspension cultures. nih.gov Simple inorganic and organic molecules, such as sodium orthovanadate, vanadyl sulphate, sodium chloride, potassium chloride, sorbitol, and abscisic acid, have also been reported to stimulate alkaloid accumulation in C. roseus cultures. fao.org Studies on Rauvolfia serpentina have shown that elicitors like abscisic acid (ABA), salicylic (B10762653) acid (SA), and tryptamine can stimulate the production of reserpine (B192253), another alkaloid found in the plant. researchgate.net While these studies primarily focus on reserpine, they indicate that elicitation is a viable strategy to enhance alkaloid production in R. serpentina, which could potentially extend to this compound. researchgate.net
Chemical Synthesis and Structural Modifications of Serpentine and Its Derivatives
Strategies for Total Chemical Synthesis of Serpentine (B99607) and Related Indole (B1671886) Alkaloids
Total chemical synthesis of complex indole alkaloids like this compound often involves multi-step convergent or linear approaches. These strategies aim to construct the core pentacyclic framework and introduce the necessary functional groups with high efficiency and stereocontrol. Recent advancements in asymmetric synthesis and catalysis have facilitated the development of more efficient routes. For instance, enantioselective total syntheses of related heteroyohimbine alkaloids like alstonine (B1665729) and this compound have been achieved using novel cooperative catalysis reactions as a key step. northwestern.edu These synthetic routes not only provide access to the natural products but also serve as platforms for generating analogues to explore their biological activities. northwestern.edu
Semi-Synthesis and Biotransformation of this compound
Semi-synthesis involves using naturally occurring precursors or intermediates to synthesize the target compound. Biotransformation, on the other hand, utilizes enzymes or microorganisms to modify existing compounds. Studies have demonstrated the bioconversion of ajmalicine (B1678821), another indole alkaloid found in Catharanthus roseus, into this compound. scispace.com This conversion is efficiently carried out by peroxidases, particularly those extracted from vacuoles in C. roseus roots. scispace.com Radioactive labeling studies using 3H-ajmalicine have confirmed this biotransformation pathway. scispace.com This enzymatic conversion highlights a natural route to this compound and suggests potential biocatalytic approaches for its production or the synthesis of related structures.
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of this compound analogues and derivatives are pursued to explore structure-activity relationships and potentially develop compounds with improved properties. This involves modifying the core structure of this compound through various chemical reactions.
Halogenated this compound Derivatives
Halogenation is a common strategy for modifying the properties of organic molecules. The introduction of halogen atoms can influence factors such as lipophilicity, electronic distribution, and interactions with biological targets. Recent research has explored the biosynthesis of halogenated monoterpene indole alkaloids (MIAs), including this compound and alstonine, in engineered yeast strains. nih.govnih.govresearchgate.net By feeding individual haloindole derivatives to these yeast cells, researchers have successfully produced a variety of new-to-nature halothis compound and haloalstonine analogues. nih.govnih.govresearchgate.net This demonstrates the potential for biocatalytic synthesis of halogenated this compound derivatives.
Other Structural Modifications
Beyond halogenation, other structural modifications of this compound can involve alterations to the indole ring, the terpene moiety, or the ester group. These modifications can lead to derivatives with altered physical, chemical, and biological characteristics. While specific detailed research findings on a wide range of this compound modifications are not extensively detailed in the provided search results, the general principles of organic synthesis, such as functional group interconversions, alkylation, acylation, and changes to the stereochemistry, would be applicable in the design and synthesis of such derivatives. The synthesis of various heterocyclic and boronic acid derivatives highlights general strategies employed in medicinal chemistry for generating analogues with diverse structural features. mdpi.comibb.waw.plresearchgate.net
Advanced Analytical and Spectroscopic Methodologies for Serpentine Characterization and Quantification
Chromatographic Techniques
Chromatographic methods are fundamental to the separation of serpentine (B99607) from the complex matrix of other alkaloids and plant constituents.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound. The technique's versatility is enhanced by coupling it with various detection systems, primarily Ultraviolet-Visible (UV-Vis) and fluorescence detectors.
Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating this compound and other indole (B1671886) alkaloids. nih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. chemistryjournal.in Isocratic elution, where the mobile phase composition remains constant, can be employed for the analysis. chemistryjournal.in Detection is frequently carried out using a UV-Vis detector, with the wavelength set to maximize the absorbance of the target analyte; for instance, analysis of indole alkaloids has been performed at 268 nm. chemistryjournal.in The identification of this compound is based on the comparison of its retention time with that of a known standard.
While UV-Vis detection is widely used, fluorescence detection offers significantly greater sensitivity and selectivity. hebmu.edu.cn This is particularly advantageous when analyzing samples with low concentrations of this compound or complex matrices where co-eluting impurities can interfere with UV detection. ub.edu The principle of fluorescence detection involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength, a property inherent to many indole alkaloids. hebmu.edu.cn
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | nih.govresearchgate.net |
| Mobile Phase | Acetonitrile: Phosphate Buffer (35:65) | chemistryjournal.in |
| Detection | UV-Vis at 268 nm | chemistryjournal.in |
| Flow Rate | 0.2 mL/min | nih.govresearchgate.net |
| Injection Volume | 2 µL | nih.govresearchgate.net |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in the analysis of this compound, offering enhanced resolution, speed, and sensitivity compared to conventional HPLC. This technique utilizes columns with smaller particle sizes, leading to sharper peaks and better separation of closely related alkaloids.
A developed UHPLC-UV method allows for the simultaneous analysis of seven alkaloids, including this compound, from Rauwolfia serpentina root samples. nih.gov The chromatographic separation can be achieved on a reversed-phase C18 column with a gradient mobile phase of water and acetonitrile, both containing 0.05% formic acid. nih.govresearchgate.net This method can completely separate the seven compounds in under 8 minutes. nih.govresearchgate.net
The coupling of UPLC with tandem mass spectrometry (MS/MS) provides an exceptional level of selectivity and structural information. The use of a UHPLC-QToF (Quadrupole Time-of-Flight) mass spectrometer with an electrospray ionization (ESI) interface allows for the confirmation and characterization of alkaloids. nih.govresearchgate.net This involves the detection of protonated molecules [M+H]+ or molecular ions M+ in the positive ion mode. nih.gov The high-resolution mass spectrometry data aids in the unambiguous identification of this compound and other alkaloids.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that can be applied to the analysis of this compound, although it is more commonly used for volatile and thermally stable compounds. For non-volatile alkaloids like this compound, derivatization may be necessary to increase their volatility.
In GC-MS, the sample is first vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the column. eanso.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, is used for identification by comparing it to a spectral library, such as the NIST library. conferenceworld.in The retention time of the compound as it elutes from the GC column provides an additional layer of identification. eanso.orgyoutube.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the qualitative analysis and screening of this compound in plant extracts. chemistryjournal.inscialert.net This technique involves spotting the sample extract onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. chemistryjournal.inscribd.com The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). aga-analytical.com.pl
For the separation of alkaloids from Rauwolfia serpentina, a solvent system of chloroform (B151607) and methanol (B129727) (e.g., 97:3) can be used. chemistryjournal.in As the solvent moves up the plate by capillary action, the components of the extract separate based on their differential partitioning between the stationary and mobile phases. The separated compounds appear as spots on the plate.
The visualization of this compound and other indole alkaloids is often achieved under ultraviolet (UV) light, where they may appear as fluorescent green and blue bands. chemistryjournal.in The position of the spot is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. scialert.net By comparing the Rf value of a spot in the sample to that of a this compound standard, a preliminary identification can be made.
The hyphenation of liquid chromatography with powerful spectroscopic detectors like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) has revolutionized the analysis of complex natural product extracts. LC-MS and LC-NMR are invaluable tools for the unambiguous identification and structural elucidation of this compound and other alkaloids directly from the crude extract, a process often referred to as dereplication. nih.gov
LC-MS combines the separation power of LC with the high sensitivity and molecular weight information provided by MS. wisdomlib.org This technique is instrumental in rapidly identifying known compounds and providing clues about the structure of novel ones. nih.gov
LC-NMR, although less sensitive than LC-MS, provides detailed structural information, making it a powerful tool for the definitive identification of compounds. nih.govnih.gov This technique is particularly useful for distinguishing between isomers that may have identical mass spectra. researchgate.netmdpi.com LC-NMR can be operated in several modes, including on-flow, stop-flow, and loop-storage, to optimize the acquisition of NMR data for separated compounds. researchgate.netmdpi.com The combination of LC-MS and LC-NMR in a single platform (LC-MS-NMR) provides complementary data, enabling a comprehensive characterization of the chemical constituents of a sample. wisdomlib.org
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds, such as C-H, C=C, C-N, and N-H. scribd.commdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV spectrum of this compound is characterized by absorption maxima that are indicative of its indole chromophore. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the complete structure of a molecule. scribd.com Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound, allowing for the assignment of all protons and carbons in the structure. aktpublication.com
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. scribd.com The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. aktpublication.com
Table 2: Summary of Analytical and Spectroscopic Techniques for this compound
| Technique | Primary Application | Key Information Provided |
|---|---|---|
| HPLC-UV/Fluorescence | Quantification and Separation | Retention time, Concentration |
| UPLC-MS/MS | High-throughput analysis, Characterization | Retention time, Molecular weight, Fragmentation pattern |
| GC-MS | Analysis of volatile derivatives | Retention time, Mass spectrum |
| TLC | Qualitative screening | Rf value, Preliminary identification |
| LC-NMR | Structural elucidation | Detailed structural information |
| LC-MS | Rapid identification | Molecular weight, Structural fragments |
| IR Spectroscopy | Functional group analysis | Vibrational frequencies of bonds |
| UV-Vis Spectroscopy | Chromophore analysis | Electronic transitions |
| NMR Spectroscopy | Complete structure determination | Carbon-hydrogen framework |
| Mass Spectrometry | Molecular weight and formula determination | Molecular ion, Fragmentation pattern |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them.
For this compound, ¹H NMR spectroscopy reveals signals corresponding to the aromatic protons of the indole ring system, olefinic protons, and aliphatic protons of the fused ring structure. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide critical data for assigning specific protons to their positions in the molecule.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the structure. This is particularly useful for identifying quaternary carbons and the carbonyl carbon of the ester group, which are not directly observed in ¹H NMR. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish ¹H-¹H couplings and ¹H-¹³C single-bond and multiple-bond correlations, respectively. These correlations are essential for assembling the complete, unambiguous structure of the this compound molecule.
Expected ¹H and ¹³C NMR Data Regions for this compound
| Region | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Associated Functional Groups/Moieties |
| Aromatic | ~7.0 - 8.0 | ~110 - 150 | Protons and carbons of the indole ring system. |
| Olefinic | ~5.0 - 6.0 | ~100 - 140 | Protons and carbons involved in C=C double bonds. |
| Aliphatic | ~1.5 - 4.5 | ~20 - 70 | Protons and carbons of the saturated ring systems. |
| Carbonyl | - | ~160 - 180 | Carbonyl carbon of the methyl ester group. |
| Methoxy | ~3.7 | ~50 - 60 | Protons and carbon of the -OCH₃ group. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. For this compound, which has a molecular formula of C₂₁H₂₁N₂O₃⁺, the exact mass of the cation is 349.1552 Da.
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) for the analysis of alkaloids like this compound. In ESI-MS, this compound is typically observed as a protonated molecule [M+H]⁺ or, due to its permanently charged nature, as the molecular ion M⁺. High-resolution mass spectrometry (HRMS), for instance using a Quadrupole Time-of-Flight (Q-ToF) analyzer, can measure the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the elemental formula.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The this compound molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint that can be used for identification. For instance, an experimental MS/MS spectrum for the this compound precursor ion at m/z 349.155 shows characteristic fragment ions.
Experimental MS/MS Fragmentation Data for this compound
| Precursor m/z | Fragment Ion m/z | Relative Abundance (%) | Possible Neutral Loss |
| 349.155 | 349.1557 | 100.00 | - |
| 349.155 | 317.1285 | 36.12 | 32 Da (CH₃OH) |
| 349.155 | 350.1579 | 29.46 | Isotopic Peak [M+1] |
| 349.155 | 263.0813 | 21.32 | 86 Da |
| 349.155 | 318.1322 | 8.26 | 31 Da (OCH₃) |
The loss of 32 Da, corresponding to methanol (CH₃OH), is a common fragmentation pathway for compounds containing a methyl ester group. This detailed mass data is crucial for confirming the identity of this compound in complex mixtures, such as plant extracts.
UV-Visible Spectroscopy for Quantitative Determination
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a robust and widely used technique for the quantitative determination of compounds that contain chromophores (light-absorbing functional groups). The indole alkaloid structure of this compound, with its conjugated aromatic and double-bond system, makes it a strong absorber of UV radiation.
This property is the basis for its quantification using spectrophotometric methods. The concentration of this compound in a solution is directly proportional to its absorbance at a specific wavelength, a relationship described by the Beer-Lambert law. When coupled with a separation technique like high-performance liquid chromatography (HPLC), UV-Vis detectors allow for the specific quantification of this compound even in the presence of other alkaloids. For the simultaneous analysis of multiple Rauwolfia alkaloids, including this compound, detection wavelengths are often set at 254 nm or 280 nm, which provide good response for a range of indole alkaloids.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. While specific IR data for the isolated this compound alkaloid is not widely published, the expected absorption bands can be predicted based on its chemical structure.
An FTIR spectrum of an alkaloid extract containing compounds like this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic & Olefinic C-H |
| ~3000 - 2850 | C-H Stretch | Aliphatic C-H |
| ~1735 - 1715 | C=O Stretch | Ester Carbonyl |
| ~1650 - 1600 | C=C Stretch | Aromatic & Olefinic C=C |
| ~1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1300 - 1000 | C-O Stretch | Ester C-O |
| ~1250 - 1000 | C-N Stretch | Amine C-N |
These bands, particularly the strong carbonyl stretch from the ester and the various C-H and C=C stretches, help to confirm the presence of the key structural features of the this compound molecule.
Quantitative Analytical Methods
Spectrophotometric Quantification
Spectrophotometric methods are widely used for the quantitative estimation of total or specific alkaloids in plant materials and formulations. These methods are often based on the reaction of the alkaloid with a chromogenic reagent to produce a colored complex that can be measured in the visible region of the spectrum.
A common approach for total alkaloid estimation involves an ion-pair extraction method. The protonated alkaloid in an acidic solution is reacted with an anionic dye, such as methyl orange. The resulting ion-pair complex is extracted into an organic solvent, and the color intensity of the organic layer, which is proportional to the alkaloid concentration, is measured with a spectrophotometer.
For the specific quantification of this compound, UV spectrophotometry combined with a chromatographic separation step like HPLC is the method of choice. This approach, often referred to as HPLC-UV, ensures that the absorbance measured corresponds only to this compound, free from interference from other compounds in the sample matrix.
Method Validation and Performance Parameters (e.g., linearity, LLOQ)
To ensure that a quantitative analytical method is reliable, accurate, and reproducible, it must be validated. Method validation is a process that demonstrates that the procedure is suitable for its intended purpose. Key performance parameters are evaluated according to guidelines from bodies like the International Council for Harmonisation (ICH).
For methods designed to quantify this compound, the following parameters are critical:
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards of known concentrations and plotting the instrument response against concentration. The correlation coefficient (r²) is expected to be close to 1.000. For the analysis of Rauwolfia alkaloids, linearity is often established over a concentration range such as 1-20 µg/mL.
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. It is a critical parameter for determining trace amounts of this compound. For related Rauwolfia alkaloids like ajmalicine (B1678821) and reserpine (B192253), LLOQ values have been reported to be 12 µg/mL and 23 µg/mL, respectively, using an HPLC-UV method. A more sensitive UHPLC-UV method reported an LOQ of 0.12 µg/mL for this compound.
Other important validation parameters include accuracy (closeness to the true value), precision (repeatability and reproducibility of results), selectivity (ability to measure the analyte without interference), and robustness (resistance to small, deliberate changes in method parameters).
Validation Parameters for a UHPLC-UV Method for this compound
| Parameter | This compound |
| Linearity Range (µg/mL) | 0.49 – 125 |
| Correlation Coefficient (r²) | 0.999 |
| LOD (µg/mL) | 0.04 |
| LLOQ (µg/mL) | 0.12 |
| Accuracy (Recovery %) | 98.6 - 101.4 |
| Precision (RSD %) | < 2.0 |
Mechanistic Investigations of Serpentine S Biological Activities Non Clinical Focus
Molecular Target Identification and Binding Studies
Research into the molecular mechanisms of serpentine (B99607) has identified several key proteins and macromolecules with which it directly interacts. These binding events are foundational to its observed biological effects.
Interaction with Insulin (B600854) Receptors (IR)
Studies have demonstrated that this compound can directly bind to the insulin receptor (IR). Using surface plasmon resonance (SPR) technology, it was determined that this compound binds to the extracellular domain of the IR with a moderate affinity. This interaction is a key component of its role as a potential insulin sensitizer.
Table 1: this compound and Insulin Receptor (IR) Interaction
| Parameter | Finding | Source |
|---|---|---|
| Target | Insulin Receptor (IR) | bio-conferences.orgnih.gov |
| Binding Domain | Extracellular domain | bio-conferences.orgnih.gov |
| Affinity (KD) | 2.883 × 10-6 M | bio-conferences.orgnih.gov |
Targeting Phosphoinositide 3-kinase gamma (PI3Kγ)
In-vitro testing of this compound has been conducted to evaluate its activity in targeting Phosphoinositide 3-kinase gamma (PI3Kγ) nih.gov. PI3Kγ is a lipid kinase primarily activated by G protein-coupled receptors (GPCRs) and is a crucial enzyme in inflammatory and immune responses nih.gov.
Topoisomerase Inhibition
This compound has been identified as an inhibitor of DNA topoisomerase II. It acts by stabilizing the covalent complex formed between topoisomerase II and DNA, which stimulates the cutting of the DNA strands. This action classifies this compound as a topoisomerase II poison. While effective, its poisoning effect is noted to be less pronounced than that of the related indoloquinoline alkaloid, cryptolepine.
Other Identified Molecular Interactions
Beyond specific protein targets, this compound has been shown to interact with other fundamental biological molecules and participate in broader molecular processes.
DNA Intercalation : this compound is characterized as a DNA-intercalating agent patsnap.comnih.govnih.govmanchester.ac.ukwikipedia.org. This mechanism involves the insertion of its planar structure between the base pairs of the DNA double helix, a characteristic common to many indoloquinoline alkaloids. This interaction can disrupt DNA's natural structure and interfere with processes like replication and transcription.
Protein Binding (Computational) : Molecular docking studies have been employed to predict the binding affinity of this compound with various protein targets bio-conferences.orgnih.govresearchgate.netmdpi.commyfoodresearch.com. One such study focusing on the human angiotensin receptor predicted a strong binding affinity with a value of -10.5 kcal/mol bio-conferences.org. These computational models suggest that this compound forms multiple hydrogen and carbon-hydrogen bonds with amino acid residues within the receptor's active site, including:
Phenylalanine (PHE A: 182)
Alanine (ALA A: 181)
Cysteine (CYS A: 180)
Tyrosine (TYR A: 87)
Aspartic Acid (ASP A: 263)
Cellular and Biochemical Pathway Modulation
The binding of this compound to its molecular targets initiates a cascade of events that modulate key cellular signaling pathways. A primary focus of research has been its effect on insulin-related signaling.
Modulation of Insulin Signaling Pathway (e.g., Tyrosine Autophosphorylation of IRβ Subunit)
This compound functions as an insulin sensitizer by modulating the insulin signaling pathway. While it does not appear to directly activate the insulin receptor on its own, its binding significantly enhances the ability of insulin to do so. This is particularly evident in its effect on the autophosphorylation of the insulin receptor's β subunit (IRβ).
When combined with insulin, this compound significantly enhances the autophosphorylation of tyrosine residues on the IRβ subunit. This effect is observed with both low (1 nM) and normal (100 nM) doses of insulin. This enhanced phosphorylation is a critical initiating step that activates the downstream signaling cascade, ultimately leading to increased glucose uptake by cells. Research suggests that this compound's interaction with IRβ specifically potentiates the effect of insulin on the receptor's self-phosphorylation process.
Table 2: Effect of this compound on Insulin Signaling Pathway Proteins
| Cell Line | Treatment | Effect on Key Protein Phosphorylation |
|---|---|---|
| 3T3-L1 & C2C12 | This compound (10 μM) + Insulin (1 nM) | Significantly enhanced phosphorylation compared to insulin alone |
| 3T3-L1 & C2C12 | This compound (10 μM) + Insulin (100 nM) | Significantly enhanced phosphorylation compared to insulin alone |
Activation of AMPK Phosphorylation
Mechanistic studies have shown that this compound can influence the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis nih.govnih.gov. In vitro experiments using C2C12 myoblasts demonstrated that treatment with this compound significantly increased the phosphorylation of AMPK nih.gov. This activation is a critical step in cellular energy sensing; when cellular ATP levels are low, AMPK is activated and switches on catabolic pathways to generate ATP while switching off anabolic, ATP-consuming processes nih.govnih.gov. The activation of AMPK by this compound suggests a potential role for the compound in modulating cellular energy metabolism, which is a key target for various metabolic conditions nih.govnih.gov. This compound's ability to independently activate AMPK phosphorylation points to a direct or indirect interaction with the upstream kinases that regulate AMPK or by altering the cellular AMP/ATP ratio nih.gov.
Promotion of GLUT4 Translocation and Glucose Uptake in Myoblasts and Adipocytes
This compound has been shown to play a role in glucose metabolism by promoting the translocation of glucose transporter type 4 (GLUT4) and enhancing glucose uptake in muscle and fat cells nih.gov. In vitro studies on C2C12 myoblasts and 3T3-L1 adipocytes found that this compound treatment alone could stimulate GLUT4 translocation from intracellular vesicles to the plasma membrane nih.gov. This process is crucial for insulin-mediated glucose uptake into these tissues nih.govmdpi.com.
Furthermore, this compound was found to enhance the effect of insulin on glucose uptake. When combined with insulin, this compound significantly increased the glucose uptake capacity of C2C12 cells nih.gov. This sensitizing effect is linked to its ability to bind to the insulin receptor and enhance the insulin signaling pathway nih.gov. The activation of the AMPK pathway by this compound also contributes to this effect, as AMPK is a known regulator of GLUT4 translocation, providing an alternative pathway to insulin for stimulating glucose uptake nih.govnih.gov.
Influence on Glycogen Synthesis
The impact of this compound on glycogen synthesis is linked to its influence on the insulin signaling pathway. Research indicates that this compound treatment alone can increase the expression of Glycogen Synthase Kinase 3 Beta (GSK-3β) mRNA in muscle tissue nih.gov. GSK-3β is a key enzyme in the regulation of glycogen synthesis; its inhibition typically promotes the activity of glycogen synthase, the rate-limiting enzyme in glycogenesis nih.gov. By enhancing GSK-3β expression, this compound may prime the cellular machinery for glycogen synthesis, which contributes to lowering blood glucose by storing it as glycogen in muscle and liver tissues nih.gov. However, one study noted that despite increasing GSK-3β levels, this compound alone did not produce a hypoglycemic effect in vivo, suggesting a more complex regulatory mechanism, possibly involving the counteracting effect of increased glucagon secretion nih.gov.
In Vitro Cellular Studies
Laboratory studies using cell cultures have been instrumental in defining the molecular mechanisms of this compound. In C2C12 myoblast and 3T3-L1 adipocyte cell lines, this compound was shown to bind to the extracellular domain of the insulin receptor nih.gov. This interaction enhances insulin-mediated autophosphorylation of the receptor's β subunit, thereby amplifying the downstream signaling cascade that leads to glucose uptake and metabolism nih.gov.
Additionally, these cellular models confirmed that this compound activates the AMPK-AS160-GLUT4 signaling axis nih.gov. This provides a mechanism for its insulin-independent effects on glucose metabolism. The ability of this compound to modulate these pathways has been observed in various experimental setups, consistently showing increased GLUT4 levels at the cell surface and subsequent glucose uptake nih.gov. In vitro propagation techniques have also been developed for Rauwolfia serpentina to facilitate the study and production of this compound and related alkaloids nih.govscirp.org.
Table 1: Summary of In Vitro Findings for this compound
| Cell Line | Biological Effect | Key Pathway(s) Affected | Finding | Reference |
| C2C12 Myoblasts | Increased AMPK Phosphorylation | AMPK Signaling | This compound treatment significantly increased phosphorylated AMPK protein levels. | nih.gov |
| C2C12 Myoblasts | Enhanced Glucose Uptake | Insulin & AMPK Signaling | This compound alone and in combination with insulin enhanced glucose uptake. | nih.gov |
| 3T3-L1 Adipocytes | Enhanced GLUT4 Levels | Insulin Signaling | This compound enhanced insulin-mediated increases in ectopic GLUT4 levels. | nih.gov |
| C2C12 & 3T3-L1 | Insulin Sensitization | Insulin Receptor Binding | This compound binds to the insulin receptor and enhances its signaling cascade. | nih.gov |
In Vivo Animal Model Studies
Research in animal models has provided further context for the cellular effects of this compound. In a study using high-fat-diet/streptozotocin (HFD/STZ)-induced type 2 diabetic mice, this compound acted as an insulin sensitizer nih.gov. When administered with insulin, this compound significantly prolonged the hypoglycemic effect of a low dose of insulin, suggesting it enhances insulin's efficacy in vivo nih.gov. This allowed for a reduction in the required exogenous insulin dose to manage blood glucose levels nih.gov.
Interestingly, while this compound enhanced insulin action, it did not demonstrate a direct hypoglycemic effect when administered alone in these diabetic models nih.gov. This was attributed to a concurrent increase in glucagon secretion and liver gluconeogenesis, which counteracted the glucose-lowering effects observed at the cellular level in muscle and adipose tissue nih.gov. These findings highlight the complexity of this compound's biological effects in a whole-organism context, where its actions are subject to systemic hormonal regulation nih.gov. Other studies on the crude extracts of Rauwolfia serpentina have also shown effects on stress, behavior, and antioxidant enzyme levels in rats, though these are not specific to the this compound compound alone mdpi.com.
Table 2: Key Outcomes from In Vivo Studies with this compound
| Animal Model | Intervention | Observed Effect | Implication | Reference |
| HFD/STZ-induced diabetic mice | This compound + Insulin | Prolonged hypoglycemic time of insulin | Acts as an insulin sensitizer, enhancing insulin efficacy. | nih.gov |
| HFD/STZ-induced diabetic mice | This compound alone | No direct hypoglycemic effect | Systemic effects (e.g., increased glucagon) may counteract peripheral glucose uptake. | nih.gov |
| HFD/STZ-induced diabetic mice | This compound | Reduced need for exogenous insulin | Potential as an adjuvant therapy to lower insulin dosage. | nih.gov |
Elucidation of Underlying Biological Mechanisms (Excluding Human Clinical Outcomes)
Based on non-clinical evidence, the biological mechanisms of this compound revolve around its dual action on insulin and AMPK signaling pathways. This compound functions as an insulin sensitizer by directly binding to the insulin receptor, which enhances the downstream signaling cascade responsible for GLUT4 translocation and glucose uptake in peripheral tissues nih.gov.
Independently of insulin, this compound activates AMPK phosphorylation nih.gov. This activation serves as a cellular energy stress signal, which also promotes GLUT4 translocation and glucose uptake, providing a parallel mechanism for improving glucose metabolism nih.govrsc.org. The influence of this compound on GSK-3β expression further suggests a role in regulating glycogen storage nih.gov. However, in a complex physiological system, these peripheral actions are modulated by systemic responses, such as the secretion of other hormones like glucagon, which can lead to different net outcomes than those predicted from in vitro studies alone nih.gov. The collective data from these studies indicate that this compound's primary mechanism is the potentiation of insulin signaling and the independent activation of the AMPK pathway to regulate glucose homeostasis nih.gov.
Structure Activity Relationship Sar Studies of Serpentine
Computational Approaches to SAR
Computational methods play a significant role in modern drug discovery and SAR studies by providing insights into molecular interactions and predicting biological activity in silico. These methods can help prioritize compounds for synthesis and experimental testing, thereby accelerating the research process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural properties of compounds with their biological activities wisdomlib.orggenexplain.com. By analyzing a dataset of compounds with known structures and activities, QSAR models identify mathematical relationships between molecular descriptors (numerical representations of structural features) and the observed biological responses. For serpentine (B99607) and related compounds, QSAR studies can help to pinpoint which structural fragments or physicochemical properties are most influential in determining their potency or efficacy against specific biological targets nih.gov.
A predictive QSAR model developed using multiple linear regression has been applied to study the inhibitory activity of this compound and gallic acid on PI3Kγ, a potential anticancer target nih.gov. This model identified key structural properties regulating the inhibitory activity, exhibiting acceptable statistical parameters (r² 0.76, r²CV 0.72, and q² 0.55) nih.gov. The identified chemical features modulating the activity included the counts of amide, amine, and secondary amine groups, the highest occupied molecular orbital (HOMO) energy, and the valence connectivity index (order 2) nih.gov.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation (binding pose) of a ligand (such as this compound) when it is bound to a receptor protein researchgate.net. This method estimates the binding affinity between the molecule and its target, providing insights into the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) at the molecular level bio-conferences.orgrsdjournal.org. Molecular dynamics (MD) simulations extend docking studies by simulating the movement of atoms and molecules over time, providing a more realistic representation of the dynamic interactions between the ligand and the receptor in a simulated physiological environment mdpi.com.
Molecular docking studies have been performed to investigate the interaction of this compound with various protein targets. For instance, this compound has shown significant binding affinity with the human angiotensin receptor (4ZUD), a target for hypertension bio-conferences.org. This compound demonstrated a binding affinity of -10.5 kcal/mol, which was noted as a favorable molecular docking parameter bio-conferences.org. Another study explored the interaction of this compound with cyclooxygenase 2 (COX-2), a neuroinflammatory marker scialert.net. Docking simulations revealed that this compound exhibited a high binding energy of -9.16 kcal/mol and interacted with the HIS 388 amino acid residue in the COX-2 receptor protein scialert.net. Molecular docking has also been used to study the binding of this compound to Yes-associated protein-1 (YAP), a crucial target in cancer, showing strong binding affinities researchgate.net. Molecular dynamics simulations were subsequently conducted to assess the stability of these interactions researchgate.net.
In Silico Prediction of Bioactivity
In silico prediction of bioactivity involves using computational tools and models to estimate the potential biological effects of a compound based on its chemical structure japsonline.comfrontiersin.org. These methods can predict various properties, including potential therapeutic activities, toxicity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) japsonline.comfrontiersin.org. For this compound, in silico methods can help to predict its potential interactions with a wide range of biological targets and pathways, guiding further experimental investigations frontiersin.org.
In silico ADME and toxicity risk assessment has been performed for this compound and gallic acid in the context of their potential anticancer activity targeting PI3Kγ nih.gov. These assessments help in evaluating the pharmacokinetic properties and bioavailability compliance of the compounds nih.gov. Computational analyses are also used to predict the ability of compounds to cross biological barriers, such as the blood-brain barrier, and machine learning models can be created to predict the bioactivity of ligands based on their descriptors arxiv.org.
Experimental Validation of SAR Findings
Experimental validation is essential to confirm the predictions made by computational methods and to provide concrete evidence of the biological activities of this compound and its derivatives.
Evaluation of Synthetic Derivatives and Analogues
The synthesis and evaluation of this compound derivatives and analogues involve modifying specific parts of the this compound structure and then testing the biological activity of these modified compounds openmedicinalchemistryjournal.comrsc.org. By systematically altering different functional groups or structural motifs, researchers can determine how these changes impact the compound's potency, selectivity, and mechanism of action mdpi.com. This provides direct experimental data to support or refute the hypotheses generated from computational SAR studies.
Studies focusing on the synthesis, characterization, and biological evaluation of yohimbane derivatives, including this compound tartrate, are of interest in pharmaceutical research aimed at uncovering new therapeutic agents ontosight.ai. The complex structure of this compound makes it a challenging target for synthesis, but the evaluation of synthetic analogues allows for a deeper understanding of which parts of the molecule are critical for its activity ontosight.aiopenmedicinalchemistryjournal.com. While specific detailed research findings on the experimental evaluation of a wide range of this compound synthetic derivatives and their corresponding activities were not extensively detailed in the search results beyond general mentions of synthesis and evaluation ontosight.aiopenmedicinalchemistryjournal.comrsc.org, the principle involves correlating structural changes with observed biological effects in in vitro or in vivo assays.
Correlation of Structural Properties with Biological Activity
Research has shown that the presence of multiple chiral centers in the yohimbane backbone of this compound suggests that different stereoisomers could possess different biological activities ontosight.ai. While detailed experimental data tables specifically linking this compound's structural properties to a wide range of biological activities were not prominently featured in the search results, the fundamental principle of SAR involves establishing these correlations through rigorous experimental testing of compounds with defined structural variations researchgate.net. For example, studies on other compound classes demonstrate how altering substituents or core structures and then measuring activity (e.g., inhibitory activity, binding affinity) allows for the correlation of specific structural features with observed biological effects mdpi.comacs.org. The QSAR study on this compound targeting PI3Kγ provides a computational example of correlating structural features (amide, amine, secondary amine counts, HOMO energy, valence connectivity index) with inhibitory activity nih.gov.
Future Directions and Research Gaps in Serpentine Science
Unraveling Unelucidated Biosynthetic Steps and Enzymes
Despite progress in understanding the biosynthesis of monoterpene indole (B1671886) alkaloids (MIAs), including serpentine (B99607), the complete enzymatic pathways are not yet fully elucidated. Research is needed to identify the remaining unknown enzymes and the precise sequence of reactions involved in this compound synthesis within plants like Rauwolfia serpentina and Catharanthus roseus. Transient expression approaches, such as agroinfiltration and viral-induced gene silencing (VIGS), have contributed to the discovery of specialized metabolite biosynthesis pathways and the identification of genes like this compound synthase in C. roseus. nih.gov Further investigation utilizing these and other molecular techniques is crucial to fill the existing gaps in the biosynthetic map.
Expanding Microbial Biosynthesis Platforms for Novel Analogues
Microbial biosynthesis offers a promising route for the sustainable production of this compound and the generation of novel analogues. Engineered microbial hosts, such as Saccharomyces cerevisiae (baker's yeast), have been developed as platforms for the biosynthesis of MIAs, including this compound and alstonine (B1665729). oup.comnih.govuniv-tours.fr These platforms can produce strictosidine (B192452), a universal precursor for many MIAs, and can be used to generate analogues by feeding substituted tryptamine (B22526) analogues. oup.com Future research should focus on optimizing these microbial systems to increase the yield of this compound and to explore the enzymatic potential for creating a wider range of novel halogenated and other modified this compound analogues with potentially improved properties. nih.govuniv-tours.frresearcher.life
Advanced Metabolic Engineering for Sustainable Production
Metabolic engineering is a powerful tool for the sustainable production of valuable compounds. mdpi.comrsc.org Applying advanced metabolic engineering techniques to plants or microbial hosts involved in this compound biosynthesis can lead to more efficient and sustainable production methods. This involves manipulating biosynthetic pathways to enhance the yield of this compound, potentially by increasing the supply of key precursors or reducing the flux towards competing pathways. mdpi.com Integrating omics technologies with computational modeling can help optimize metabolic engineering designs for precision pathway manipulation. chemrxiv.org The concept of "sustainable metabolic engineering" considers economic, environmental, and societal sustainability parameters in the optimization of metabolism for biotechnological production. rsu.lv
Deeper Exploration of this compound's Molecular Targets and Polypharmacology
While some studies have begun to explore the molecular interactions of this compound, a deeper understanding of its specific molecular targets and potential polypharmacological effects is needed. Research has indicated that this compound can interact with biological targets, such as the insulin (B600854) receptor, suggesting potential avenues for therapeutic exploration. mdpi.com However, the full spectrum of proteins and pathways influenced by this compound remains largely unexplored. Future research should employ advanced pharmacological techniques and high-throughput screening to comprehensively map this compound's molecular targets and understand its potential for engaging multiple targets simultaneously (polypharmacology). publisherspanel.comnih.govresearchgate.netbiorxiv.org This is crucial for understanding its biological activities and potential therapeutic applications.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
The integration of multi-omics technologies is essential for a comprehensive understanding of this compound biosynthesis, regulation, and function. nih.govbmrb.ioslideshare.netamazon.commdpi.com Genomics can provide insights into the genes involved in this compound production and their regulatory elements. Proteomics can identify and quantify the enzymes and other proteins involved in the biosynthetic pathway and cellular responses to this compound. bmrb.ioisaaa.org Metabolomics can provide a snapshot of the metabolites present in a system, helping to identify intermediates and related compounds in the this compound pathway and revealing the broader metabolic context. nih.govbmrb.ioisaaa.org Combining these approaches ("serpentinomics") can offer a holistic view, enabling the identification of novel genes and enzymes, understanding regulatory networks, and exploring the ecological and physiological roles of this compound. bioone.orgresearchgate.net
Development of Novel Analytical Probes for this compound Detection and Quantification
Accurate and sensitive analytical methods are crucial for studying this compound in various biological and environmental matrices. While techniques like HPLC, GC-MS, and NMR have been used for phytochemical analysis, the development of novel, highly specific, and sensitive analytical probes for this compound detection and quantification is an important future direction. veterinaria.orgfrontiersin.org This could include the development of biosensors or advanced mass spectrometry-based methods tailored for this compound, potentially integrated with microfluidic platforms for high-throughput analysis or detection in small sample volumes. frontiersin.orgacs.orgnih.govnih.gov Such probes would facilitate research into this compound's distribution in plants, its fate in biological systems, and its presence in the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
